![molecular formula C16H20N2O5 B2857511 N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396872-62-0](/img/structure/B2857511.png)
N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
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Overview
Description
Scientific Research Applications
Antidiabetic Agents
Benzodioxol carboxamide derivatives have been synthesized and investigated for their antidiabetic potential . The compounds displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents .
Anti-inflammatory and Analgesic Activities
Some benzodioxol derivatives have shown significant anti-inflammatory and analgesic activities . These compounds could potentially be used in the treatment of conditions characterized by inflammation and pain .
Nonlinear Optical Materials
Organic Schiff derivatives of the compound have been synthesized and studied for their third-order nonlinear optical properties . These materials have potential applications in molecular electronics, photonics, optical computing, and optical communications .
Anticancer Agents
Some benzodioxol derivatives have demonstrated significant activity against cancer cell lines . These compounds could potentially be developed into anticancer drugs .
Improving Insulin Resistance
Benzodioxol derivatives have been reported to play an important role in increasing insulin secretion . This suggests their potential use in the treatment of metabolic syndrome, which is characterized by insulin resistance .
Synthesis of Single Crystals
The compound has been used in the synthesis of single crystals, which have been characterized using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .
Mechanism of Action
Target of Action
Similar benzodioxole derivatives have been reported to have potent activities against gram-positive bacterial pathogens and α-amylase enzymes .
Mode of Action
Benzodioxole derivatives have been shown to inhibit α-amylase enzymes , which play a crucial role in the biochemical pathway for the hydrolysis of starch into simple sugars . This suggests that the compound may interact with these enzymes, inhibiting their function and leading to changes in carbohydrate metabolism.
Biochemical Pathways
This could lead to downstream effects such as altered glucose levels and insulin secretion, potentially impacting conditions like diabetes .
Pharmacokinetics
Similar benzodioxole derivatives have been reported to have potent activities against various enzymes and bacteria , suggesting that they may have good bioavailability and effective distribution within the body.
Result of Action
Given its potential inhibitory effects on α-amylase enzymes , it may lead to reduced carbohydrate breakdown and altered glucose metabolism at the cellular level.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-15(2)22-8-16(9-23-15)6-18(7-16)14(19)17-11-3-4-12-13(5-11)21-10-20-12/h3-5H,6-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOGZGAUTXYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
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